molecular formula C7H5Cl2FO3S B2827619 4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride CAS No. 942199-58-8

4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride

Cat. No. B2827619
M. Wt: 259.07
InChI Key: LJJKNXDUARKHSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride” is an organosulfur compound . It is a white to light-yellow crystalline powder. It belongs to the sulfonyl chloride group. The chemical formula is C7H5Cl2FO3S and its molecular weight is 259.07 g/mol.


Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of the corresponding benzenesulfonic acid with thionyl chloride. The reaction takes place in the presence of a catalyst and heat.


Molecular Structure Analysis

The molecular structure of “4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride” can be represented by the SMILES string Cc1ccc(F)cc1S(Cl)(=O)=O . This represents a benzene ring with chloro, fluoro, methoxy, and sulfonyl chloride substituents .


Physical And Chemical Properties Analysis

“4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride” is a highly reactive compound that is sensitive to moisture and heat. It is soluble in solvents such as acetone, methanol, and ether.

Scientific Research Applications

Chemical Activation for Biological Attachment 4-Fluorobenzenesulfonyl chloride, closely related to the compound , exhibits strong electron-withdrawing properties due to its fluoride atom. This characteristic makes it an excellent agent for activating hydroxyl groups on various solid supports, such as polystyrene microspheres and cellulose rods, for the covalent attachment of biologicals like enzymes and antibodies. Such activated supports retain biological function effectively and have potential therapeutic applications in bioselective separation processes (Chang et al., 1992).

Synthesis of Key Intermediates for Pesticides The compound 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, which shares structural similarities with 4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride, is utilized in the synthesis of key intermediates for the production of pesticides. This demonstrates the role of such chemicals in developing agricultural agents that protect crops from pests and diseases (Xiao-hua Du et al., 2005).

Advanced Oxidation Processes The use of fluoroalkylsulfonyl chlorides in photochemical conditions showcases their application in adding fluoroalkyl groups to electron-deficient alkenes. This process, facilitated by Cu catalysis under visible light, highlights the potential of such compounds in synthesizing α-chloro-β-fluoroalkylcarbonyl products with high yields. The resulting products are significant for further chemical transformations and functionalizations, illustrating the versatile role of fluoroalkylsulfonyl chlorides in synthetic organic chemistry (Xiaojun Tang & W. Dolbier, 2015).

Electrochemical Studies Electrochemical studies involving compounds like 4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride provide insights into the mechanisms of halobenzene fluorination. Understanding these mechanisms is crucial for developing more efficient methods for introducing fluorine into organic molecules, which is of significant interest in pharmaceutical and agrochemical industries (Hirohide Horio et al., 1996).

Fluorobenzene Complex Studies Research into the fluorobenzene–hydrogen chloride complex via microwave spectroscopy and ab initio calculations sheds light on the structural and electronic characteristics of halogenated aromatic compounds. Such studies contribute to our understanding of π-hydrogen bonding and its implications for molecular recognition, catalysis, and material science (M. Sanz et al., 2003).

Safety And Hazards

“4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride” is not intended for human or veterinary use. It is for research use only. It is considered hazardous and can cause severe skin burns and eye damage .

properties

IUPAC Name

4-chloro-2-fluoro-5-methoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO3S/c1-13-6-3-7(14(9,11)12)5(10)2-4(6)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJKNXDUARKHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride

Synthesis routes and methods

Procedure details

The titled compound was prepared analogously to 4-cyano-3-ethoxy-benzenesulfonyl chloride (Intermediate 127c) by replacing 2-ethoxy-4-nitro-benzonitrile with 1-chloro-5-fluoro-2-methoxy-4-nitro-benzene.
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